1-Methoxy-2-(pent-3-EN-1-YL)benzene
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Overview
Description
1-Methoxy-2-(pent-3-EN-1-YL)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH₃) and a pent-3-en-1-yl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-penten-1-yl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-(pent-3-EN-1-YL)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the double bond in the pent-3-en-1-yl group to a single bond, forming 1-methoxy-2-(pentyl)benzene. Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring. For example, nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: HNO₃, H₂SO₄, halogens (Cl₂, Br₂) with Lewis acids (AlCl₃, FeBr₃).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro, halogenated, and other substituted aromatic compounds.
Scientific Research Applications
1-Methoxy-2-(pent-3-EN-1-YL)benzene has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(pent-3-EN-1-YL)benzene depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The methoxy group and the pent-3-en-1-yl group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that modulate its activity.
Comparison with Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in structure but with a prop-2-yn-1-yloxy group instead of a pent-3-en-1-yl group.
1-Methoxy-2-(1-methylethenyl)benzene: Contains a 1-methylethenyl group instead of a pent-3-en-1-yl group.
Uniqueness: 1-Methoxy-2-(pent-3-EN-1-YL)benzene is unique due to the presence of both a methoxy group and a pent-3-en-1-yl group, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
CAS No. |
162707-38-2 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-methoxy-2-pent-3-enylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChI Key |
WYQMDXRQABZGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC1=CC=CC=C1OC |
Origin of Product |
United States |
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